molecular formula C19H22N2O B2383559 N-(1-Benzyl-3-phenylpyrrolidin-3-yl)acetamide CAS No. 1864016-26-1

N-(1-Benzyl-3-phenylpyrrolidin-3-yl)acetamide

Cat. No.: B2383559
CAS No.: 1864016-26-1
M. Wt: 294.398
InChI Key: GNWKKVKEISGFBA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-3-phenylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Benzyl-3-phenylpyrrolidin-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-3-phenylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . Additionally, it may interact with receptors to modulate their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(1-Benzyl-3-phenylpyrrolidin-3-yl)acetamide: Characterized by the presence of benzyl and phenyl groups attached to a pyrrolidine ring.

    N-(1-Benzyl-3-phenylpyrrolidin-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-(1-Benzyl-3-phenylpyrrolidin-3-yl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and phenyl groups enhances its ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(1-benzyl-3-phenylpyrrolidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-16(22)20-19(18-10-6-3-7-11-18)12-13-21(15-19)14-17-8-4-2-5-9-17/h2-11H,12-15H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWKKVKEISGFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCN(C1)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864016-26-1
Record name N-(1-benzyl-3-phenylpyrrolidin-3-yl)acetamide
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